molecular formula C9H12ClN3O B1518937 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine CAS No. 1042557-52-7

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Cat. No. B1518937
M. Wt: 213.66 g/mol
InChI Key: YSQAPAGISIYULT-UHFFFAOYSA-N
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Description

“1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine” is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.67 . It is a powder in physical form .


Synthesis Analysis

The synthesis of pyrrole compounds, such as “1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine”, often involves the Paal-Knorr pyrrole condensation . This reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The InChI code for “1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine” is 1S/C9H12ClN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine” is a powder in physical form . It has a molecular weight of 213.67 . The compound is stored at room temperature .

Scientific Research Applications

Organocatalytic Synthesis of Pyrroles

  • Scientific Field: Organic Chemistry
  • Application Summary: Pyrrole rings are used in the synthesis of diverse structural scaffolds. They have gained much attention due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .
  • Methods of Application: Organocatalytic approaches have provided a new alternative for the construction of pyrrole rings. These approaches are considered efficient and align with the principles of green chemistry .
  • Results or Outcomes: A vast array of synthetic procedures has been developed for the construction of pyrroles using organocatalytic approaches .

Medicinal Applications of Pyrrole

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrrole is a biologically active scaffold that possesses a diverse range of activities. It is found in many natural products and marketed drugs .
  • Methods of Application: Different pharmacophores are combined in a pyrrole ring system to form more active compounds .
  • Results or Outcomes: Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

properties

IUPAC Name

(4-chloro-1H-pyrrol-2-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQAPAGISIYULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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